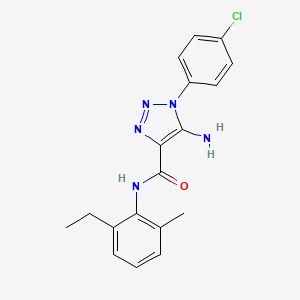

5-amino-1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

This compound belongs to the 1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5, a 4-chlorophenyl group at position 1, and an N-(2-ethyl-6-methylphenyl) carboxamide at position 2.

Eigenschaften

IUPAC Name |

5-amino-1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O/c1-3-12-6-4-5-11(2)15(12)21-18(25)16-17(20)24(23-22-16)14-9-7-13(19)8-10-14/h4-10H,3,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTNKBBISCSZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-amino-1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1032227-31-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H18ClN5O

- Molecular Weight : 353.82 g/mol

The compound features a triazole ring, which is known for its role as a pharmacophore in various bioactive molecules. The presence of the chlorophenyl and ethyl-methyl substituents contributes to its unique properties.

Anticancer Properties

Recent studies indicate that compounds with a triazole moiety exhibit promising anticancer activities. For instance, structural modifications in triazole derivatives have been linked to enhanced inhibition of cancer cell proliferation. The triazole ring has been associated with the inhibition of mitochondrial complex I, leading to reduced ATP production and increased apoptosis in cancer cells .

Case Study: Mitochondrial Inhibition

In a study examining the mitochondrial effects of triazole derivatives, it was found that 5-amino-1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated significant cytotoxic effects on H9c2 cardiac cells. The compound induced a decrease in ATP levels by approximately 50% after short exposure and led to cell death upon prolonged treatment .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research has shown that derivatives similar to 5-amino-1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit activity against various bacterial strains. The mechanism often involves disruption of cellular processes or inhibition of specific enzymes essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the side chains or the triazole ring can significantly influence potency and selectivity against target cells.

| Compound | Structure | Biological Activity |

|---|---|---|

| A | Structure A | Anticancer |

| B | Structure B | Antimicrobial |

| C | Structure C | Cytotoxic |

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines. The IC50 values vary based on the cell type and treatment duration:

In Vivo Studies

Preliminary in vivo studies suggest that the compound may also exhibit anti-tumor effects in animal models. Further research is required to evaluate its pharmacokinetics and toxicity profiles.

Wissenschaftliche Forschungsanwendungen

The compound 5-amino-1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1032227-31-8) is a member of the triazole family and has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.

Medicinal Chemistry

Anticancer Activity : Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 5-amino-1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the triazole ring can enhance the potency against breast cancer cells, suggesting that this compound may serve as a lead for further development .

Antimicrobial Properties : The triazole moiety is known for its antifungal and antibacterial activities. In vitro studies have shown that compounds containing the triazole ring can inhibit the growth of pathogenic fungi and bacteria, making them potential candidates for developing new antimicrobial agents .

Agriculture

Pesticide Development : Triazole derivatives are also being explored as agrochemicals. They can function as fungicides due to their ability to disrupt fungal cell wall synthesis. Research indicates that compounds similar to 5-amino-1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have shown efficacy against various plant pathogens, suggesting potential use in crop protection .

Materials Science

Polymer Chemistry : The incorporation of triazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The compound can be used as a building block for synthesizing novel polymers with tailored properties for applications in coatings and adhesives .

Table 1: Anticancer Activity of Triazole Derivatives

Table 2: Efficacy of Triazole Derivatives as Fungicides

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Insights :

- The 5-amino-1-(carbamoylmethyl) scaffold (Lead 1) inhibits LexA cleavage, a key step in bacterial SOS response, with moderate potency . Modifications to this scaffold (e.g., aromatic substitutions) could enhance target specificity.

- The trifluoromethyl analog demonstrates significant antitumor activity (GP = 68.09%) against lung cancer cells, highlighting the impact of electron-withdrawing groups on efficacy .

- The target compound’s N-(2-ethyl-6-methylphenyl) group may balance lipophilicity and solubility, a critical factor in drug development .

Q & A

Q. What are the critical considerations for optimizing the synthetic route of 5-amino-1-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For this compound, key steps include:

- Intermediate preparation : Ensure regioselective formation of the triazole core by optimizing reaction conditions (e.g., temperature, catalyst loading) to avoid byproducts like 1,4- vs. 1,5-disubstituted triazoles .

- Substituent compatibility : The 4-chlorophenyl and 2-ethyl-6-methylphenyl groups may require orthogonal protecting strategies during coupling to prevent undesired side reactions.

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, followed by recrystallization for purity validation .

Q. How can researchers address low aqueous solubility during in vitro bioactivity assays?

Methodological Answer: Low solubility is common in triazole carboxamides due to hydrophobic substituents. Strategies include:

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability while achieving sufficient solubility .

- Micellar formulations : Incorporate non-ionic surfactants (e.g., Tween-80) to enhance dispersion without interfering with biological assays .

- Structural analogs : Synthesize derivatives with polar groups (e.g., hydroxyl, carboxylate) on the phenyl rings to improve solubility while retaining activity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases, GPCRs). Focus on optimizing interactions between the triazole core and catalytic residues .

- QSAR analysis : Correlate substituent properties (e.g., Hammett σ values for chlorophenyl groups) with bioactivity data to identify critical structural features .

- MD simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-protein complexes, prioritizing derivatives with low RMSD fluctuations .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) using standardized protocols (e.g., MTT assay) to confirm IC₅₀ consistency .

- Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended interactions that may explain variability in phenotypic results .

- Metabolite analysis : Use LC-MS to verify compound stability in assay media; degradation products (e.g., hydrolyzed carboxamide) may confound activity data .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative to pull down target proteins from lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking putative targets (e.g., suspected kinases) to confirm functional dependency .

- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

Methodological Challenges in Structural Characterization

Q. What techniques are essential for confirming regiochemistry and purity of the synthesized compound?

Methodological Answer:

- NMR spectroscopy : Assign ¹H/¹³C peaks to verify triazole substitution pattern (e.g., NOESY for spatial proximity of aryl groups) .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, particularly for chiral intermediates .

- HPLC-MS : Use reverse-phase HPLC with a C18 column and ESI-MS detection to assess purity (>95%) and rule out regioisomeric contaminants .

Advanced Data Interpretation

Q. How should researchers interpret conflicting data between in vitro potency and in vivo efficacy?

Methodological Answer:

- PK/PD modeling : Measure plasma/tissue concentrations via LC-MS to correlate exposure levels with effect magnitude .

- Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid clearance mechanisms (e.g., CYP450-mediated oxidation) .

- Formulation optimization : Test nanoparticle encapsulation or PEGylation to improve bioavailability and bridge the in vitro-in vivo gap .

Comparative Analysis of Structural Analogs

Q. What strategies differentiate the biological activity of this compound from its 3-chlorophenyl or fluorophenyl analogs?

Methodological Answer:

- SAR libraries : Synthesize a panel of analogs varying halogen position (para vs. meta) and measure activity shifts (e.g., IC₅₀ differences >10-fold suggest critical steric/electronic effects) .

- Electrostatic potential maps : Compare DFT-calculated charge distributions to rationalize affinity changes for targets with polar binding pockets .

- Thermodynamic solubility assays : Quantify solubility differences using shake-flask methods; fluorophenyl analogs often exhibit higher logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.